3-(Cyclobutylmethoxy)isonicotinic acid
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Overview
Description
3-(Cyclobutylmethoxy)isonicotinic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of isonicotinic acid, where a cyclobutylmethoxy group is attached to the third position of the pyridine ring
Mechanism of Action
Target of Action
Isonicotinic acid, a closely related compound, is known to target mycolic acid biosynthesis in mycobacterium tuberculosis
Mode of Action
The exact mode of action of 3-(Cyclobutylmethoxy)isonicotinic acid is currently unknown. Isonicotinic acid and its derivatives are known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . It’s possible that this compound might interact with its targets in a similar manner, but this needs to be confirmed through further studies.
Biochemical Pathways
Isonicotinic acid and its derivatives are known to interfere with the biosynthesis of mycolic acids . This interference could potentially affect various downstream effects, including the integrity and function of the bacterial cell wall.
Pharmacokinetics
For isoniazid, a derivative of isonicotinic acid, the plasma half-life is reported to be around 9 to 10 hours in patients with normal renal function
Result of Action
The inhibition of mycolic acid synthesis by isonicotinic acid and its derivatives can lead to the weakening of the bacterial cell wall, potentially leading to cell lysis . It’s plausible that this compound may have similar effects, but this needs to be confirmed through further studies.
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid, a related compound, is involved in various biochemical reactions . It is plausible that 3-(Cyclobutylmethoxy)isonicotinic acid may interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have yet to be identified.
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other derivatives of isonicotinic acid .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is plausible that this compound could interact with enzymes or cofactors and influence metabolic flux or metabolite levels, similar to other derivatives of isonicotinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylmethoxy)isonicotinic acid typically involves the reaction of isonicotinic acid with cyclobutylmethanol under specific conditionsThe reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclobutylmethoxy)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydride and solvents such as dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclobutylmethoxy ketones, while reduction could produce cyclobutylmethoxy alcohols.
Scientific Research Applications
3-(Cyclobutylmethoxy)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Isonicotinic Acid: The parent compound, which has a carboxylic acid group at the fourth position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the third position.
Picolinic Acid: Another isomer with the carboxylic acid group at the second position.
Uniqueness: 3-(Cyclobutylmethoxy)isonicotinic acid is unique due to the presence of the cyclobutylmethoxy group, which can significantly alter its chemical and biological properties compared to its parent compound and other isomers. This structural modification can enhance its reactivity, stability, and potential therapeutic applications.
Properties
IUPAC Name |
3-(cyclobutylmethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-6-10(9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNVRMWCIOSARU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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